molecular formula C28H21N3O4 B14903938 1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid

1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B14903938
M. Wt: 463.5 g/mol
InChI Key: HFBXMEKCDONIAY-UHFFFAOYSA-N
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Description

1-(4-(3-((Naphthalen-2-yloxy)methyl)benzamido)phenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-((Naphthalen-2-yloxy)methyl)benzamido)phenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Naphthalen-2-yloxy Methyl Intermediate: This step involves the reaction of naphthalene with a suitable alkylating agent to form the naphthalen-2-yloxy methyl intermediate.

    Benzamido Group Introduction: The intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamido group.

    Pyrazole Ring Formation: The final step involves the cyclization of the intermediate with a suitable hydrazine derivative to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-((Naphthalen-2-yloxy)methyl)benzamido)phenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-(3-((Naphthalen-2-yloxy)methyl)benzamido)phenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-((Naphthalen-2-yloxy)methyl)benzamido)phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares a similar naphthalene and benzamido structure but differs in the presence of a triazole ring instead of a pyrazole ring.

    1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound features a pyrazole ring similar to the target compound but has a different substitution pattern.

Uniqueness

1-(4-(3-((Naphthalen-2-yloxy)methyl)benzamido)phenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H21N3O4

Molecular Weight

463.5 g/mol

IUPAC Name

1-[4-[[3-(naphthalen-2-yloxymethyl)benzoyl]amino]phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C28H21N3O4/c32-27(29-23-9-11-24(12-10-23)31-15-14-26(30-31)28(33)34)22-7-3-4-19(16-22)18-35-25-13-8-20-5-1-2-6-21(20)17-25/h1-17H,18H2,(H,29,32)(H,33,34)

InChI Key

HFBXMEKCDONIAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)N5C=CC(=N5)C(=O)O

Origin of Product

United States

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